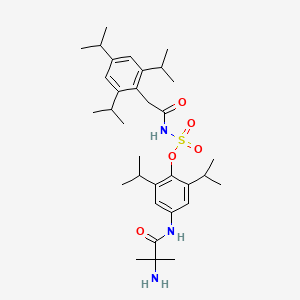
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperazine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furan ring, and a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chlorophenyl-Furan Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with furfural in the presence of a base to form 5-(4-chlorophenyl)-2-furylmethanol.
Oxidation: The intermediate is then oxidized to form 5-(4-chlorophenyl)-2-furancarboxylic acid.
Acylation: The carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl2).
Coupling with Piperazine: Finally, the acyl chloride is reacted with 4-methylpiperazine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
科学研究应用
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
作用机制
The mechanism of action of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1-(3-(5-(4-Bromophenyl)-2-furyl)propanoyl)-4-methylpiperazine
- 1-(3-(5-(4-Methylphenyl)-2-furyl)propanoyl)-4-methylpiperazine
- 1-(3-(5-(4-Fluorophenyl)-2-furyl)propanoyl)-4-methylpiperazine
Uniqueness
1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperazine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for drug development and other applications.
属性
CAS 编号 |
853312-37-5 |
|---|---|
分子式 |
C18H21ClN2O2 |
分子量 |
332.8 g/mol |
IUPAC 名称 |
3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-methylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C18H21ClN2O2/c1-20-10-12-21(13-11-20)18(22)9-7-16-6-8-17(23-16)14-2-4-15(19)5-3-14/h2-6,8H,7,9-13H2,1H3 |
InChI 键 |
SRCITRLPGPFUME-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![heptadecan-9-yl 8-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11937715.png)


![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B11937751.png)
![{[(Dibromomethyl)sulfonyl]methyl}benzene](/img/structure/B11937757.png)








